(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride
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Overview
Description
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride is an organic compound that features a thiophene ring, a sulfonyl fluoride group, and an ethene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Ethene Linkage: The ethene linkage is introduced by coupling reactions, such as the Heck reaction or Wittig reaction, which form the carbon-carbon double bond.
Sulfonyl Fluoride Group Addition: The sulfonyl fluoride group is introduced through sulfonylation reactions, often using reagents like sulfur tetrafluoride or sulfonyl chlorides followed by fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethene linkage can be reduced to form the corresponding alkane.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.
Scientific Research Applications
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential as an inhibitor of serine proteases, which are enzymes involved in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This reactivity makes it a useful tool for studying enzyme mechanisms and for developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl fluoride: Lacks the ethene linkage but shares the thiophene and sulfonyl fluoride groups.
(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride: Similar structure but with a furan ring instead of a thiophene ring.
(E)-2-(pyridin-2-yl)ethene-1-sulfonyl fluoride: Contains a pyridine ring instead of a thiophene ring
Uniqueness
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride is unique due to the combination of its thiophene ring, ethene linkage, and sulfonyl fluoride group. This combination imparts specific reactivity and properties that are valuable in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(E)-2-thiophen-2-ylethenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAAYSCPDYWORX-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2093304-41-5 |
Source
|
Record name | (1E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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